4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol is a chemical compound with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol. It is classified as an organic compound, specifically a piperidine derivative, which is notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a piperidine ring with a hydroxymethyl group and a fluorinated phenyl substituent, making it of interest for various chemical and biological studies.
The synthesis of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol typically involves a reductive amination process. This method often starts with the reaction of 3-fluorobenzylamine and piperidin-4-one or piperidin-4-ol under controlled conditions to yield the desired product.
The molecular structure of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol consists of a piperidine ring substituted with a hydroxymethyl group at the 4-position and a 3-fluorophenyl amino group attached to the same carbon. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.
The compound can undergo several types of chemical reactions:
The 3-fluorophenyl moiety in 4-{[(3-fluorophenyl)amino]methyl}piperidin-4-ol (molecular formula: C₁₂H₁₇FN₂O [1]) is a critical pharmacophoric element influencing DAT binding affinity. SAR studies across structurally related compounds demonstrate that fluorine position dramatically alters DAT engagement. Meta-substitution (3-position) optimizes the balance between electronic effects and steric accommodation within DAT’s hydrophobic binding pocket. Ortho-fluorination introduces unfavorable steric hindrance, reducing affinity by >10-fold compared to meta-isomers, while para-fluorination diminishes dipole interactions essential for ligand docking [5] [9].
The fluorine atom’s strong electronegativity enhances hydrogen-bond acceptor capability, facilitating interactions with DAT residues like Tyr156 or Asp421. Comparative studies of fluorophenyl versus non-halogenated phenyl analogs reveal a 3–5-fold affinity increase for fluorinated derivatives, attributed to:
Table 1: Impact of Fluorophenyl Regioisomerism on DAT Binding Affinity
Substitution Position | Relative DAT Affinity (Ki) | Key Interactions |
---|---|---|
Ortho (2-fluorophenyl) | ~230 nM | Steric clash; weak H-bonding |
Meta (3-fluorophenyl) | < 100 nM | Optimal H-bonding; hydrophobic fit |
Para (4-fluorophenyl) | ~150 nM | Reduced dipole alignment |
The piperidin-4-ol scaffold governs selectivity for DAT over off-target receptors like SERT or NET. The tertiary amine and hydroxyl group geometry dictate conformational stability and transporter engagement:
Ring saturation or chair-to-boat transitions alter binding kinetics. 3,4-Dimethylpiperidine analogs show constrained flexibility, improving DAT selectivity by 27-fold over NET due to steric exclusion from NET’s narrower binding cleft [7] [9]. Bioisosteric replacement of piperazine with piperidine in DAT inhibitors (e.g., JJC8-091 to JJC10-73) enhances metabolic stability while preserving DAT affinity, as piperidines resist CYP450-mediated N-dealkylation [5] [9].
Table 2: Piperidine Scaffold Modifications and Selectivity Profiles
Modification | DAT Ki (nM) | SERT/DAT Selectivity Ratio | Key Effect |
---|---|---|---|
Unsubstituted piperidine | 63–382 nM | 38–641 | Moderate DAT affinity, high SERT exclusion |
3,4-Dimethylpiperidine | 23–30 nM | 78–296 | Enhanced DAT potency; reduced NET engagement |
Piperazine replacement* | 30–230 nM | 180–4885 | Improved metabolic stability (t₁/₂ > 60 min) |
*Bioisosteric replacement exemplified in modafinil-derived DAT inhibitors [5] [9].
Metabolic lability in 4-{[(3-fluorophenyl)amino]methyl}piperidin-4-ol primarily arises from two sites: N-dealkylation of the aminomethyl linker and oxidation of the piperidine ring. Bioisosteric optimization targets these vulnerabilities:
Notably, carbamate or trifluoroethylamine substitutions at the aminomethyl linker block N-dealkylation pathways. Carbamate-based analogs achieve >90% remaining after 1-hour incubation in microsomes, compared to <5% for secondary amines [6] [9].
Table 3: Bioisosteres Improving Metabolic Stability
Bioisostere | Metabolic Half-life (Rat Microsomes) | DAT Ki Retention | Primary Advantage |
---|---|---|---|
1,2,3-Triazole linker | >60 min | < 2-fold change | Blocks oxidative deamination |
Tetrahydropyran ring | >120 min | 3–5 nM | Resists ring oxidation |
3-Pyridyl replacement | 45 min | 50 nM | Reduced CYP450 affinity |
Carbamate linker | >90% remaining (1 h) | 100 nM | Prevents N-dealkylation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: